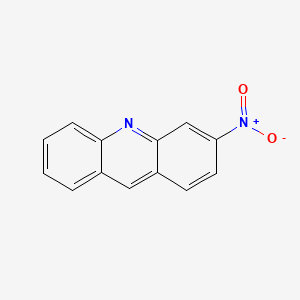

3-Nitroacridine

Description

Significance of the Acridine (B1665455) Scaffold in Medicinal Chemistry

The acridine scaffold, a nitrogen-containing tricyclic aromatic heterocycle, is a privileged structure in medicinal chemistry. Its planarity allows it to intercalate between the base pairs of DNA, a mechanism that has been a foundational concept in the design of anticancer and antimicrobial agents. researchgate.netresearchgate.net This interaction can disrupt crucial cellular processes like DNA replication and transcription, leading to cell death. Beyond simple intercalation, derivatives of acridine have been shown to inhibit critical enzymes involved in cell proliferation and maintenance, such as topoisomerases and telomerase. mdpi.com The versatility of the acridine ring system allows for chemical modifications at various positions, enabling the fine-tuning of its pharmacological properties to enhance efficacy and selectivity. researchgate.netresearchgate.net

The therapeutic journey of acridine derivatives began in the early 20th century. In 1912, Paul Ehrlich and L. Benda reported on the trypanocidal activity of acriflavine (B1215748). This was shortly followed by the work of Carl Browning, who highlighted the antibacterial properties of acriflavine and proflavine (B1679165) in 1913. These aminoacridines saw extensive use as topical antibacterial agents, particularly for treating combat wounds during World War II, as their effectiveness was not diminished by the presence of serum.

The application of acridines expanded into antiprotozoal therapy with the development of mepacrine (Quinacrine) in the 1930s, which became a vital antimalarial drug during the war. While the rise of penicillin and other antibiotics overshadowed the systemic use of acridines for bacterial infections, their utility continued. The understanding that acridines interact with nucleic acids paved the way for their investigation as anticancer agents. This led to the development of nitracrine (B1678954) in Poland and amsacrine (B1665488) in New Zealand during the 1970s, marking a significant milestone in acridine-based cancer chemotherapy.

Table 1: Timeline of Key Historical Acridine Derivatives

| Year (Approx.) | Compound | Primary Application | Key Contribution |

| 1912 | Acriflavine | Antiseptic/Trypanocidal | One of the first synthetic antibacterial agents. |

| 1913 | Proflavine | Topical Antiseptic | Widely used for wound treatment in WWI and WWII. |

| 1930s | Mepacrine | Antimalarial | Key drug for malaria prevention and treatment. |

| 1940s | Aminacrine | Topical Antiseptic | Succeeded proflavine in usage. |

| 1970s | Nitracrine | Anticancer | An early acridine derivative specifically for cancer. |

| 1970s | Amsacrine | Anticancer | First synthetic DNA intercalating agent to achieve clinical success for leukemia. |

The clinical success of amsacrine as a topoisomerase II inhibitor, rather than just a simple DNA intercalator, catalyzed a shift in the perception and development of acridine-based drugs. Modern drug discovery has moved beyond the classical intercalation model to design acridine derivatives that target specific molecular machinery with greater precision. Researchers now focus on developing acridines as potent inhibitors of enzymes crucial to cancer cell survival, such as topoisomerases and telomerase. researchgate.netmdpi.com

The acridine scaffold now serves as a versatile platform for creating hybrid molecules. By attaching other pharmacologically active moieties, scientists aim to create agents with dual mechanisms of action or improved targeting. For example, acridine-porphyrin hybrids have been investigated for photodynamic therapy (PDT), and acridine-HSP90 inhibitor conjugates have been studied as telomerase inhibitors. Furthermore, acridine derivatives are being explored for applications beyond cancer and infections, including the treatment of neurodegenerative disorders like Alzheimer's disease, where compounds like tacrine (B349632) (though later largely withdrawn) were pioneering agents. researchgate.net The focus is on modifying the substitution patterns on the acridine ring to enhance biological activity and selectivity for tumor cells, reduce toxicity, and overcome multi-drug resistance. researchgate.netresearchgate.net

Historical Perspectives on Acridine-Based Chemotherapy and Applications

Specific Focus on Nitroacridine (B3051088) Derivatives: Research Rationale and Trajectory

The introduction of a nitro group onto the acridine scaffold, creating nitroacridine derivatives, has been a significant research avenue, primarily driven by the quest for more effective and selective anticancer agents. The rationale stems from the electron-withdrawing nature of the nitro group, which profoundly influences the molecule's electronic properties and biological activity. mdpi.com This substitution can enhance the DNA-binding affinity and modify the mechanism of action.

A key area of research has been the development of nitroacridines as hypoxia-selective cytotoxins. The nitro group can be metabolically reduced under the low-oxygen conditions characteristic of solid tumors, leading to highly cytotoxic reactive species that damage cellular macromolecules, particularly DNA. This offers a strategy for targeting tumor cells while sparing healthy, well-oxygenated tissues.

The Polish antitumor drug nitracrine (Ledakrin), a 1-nitroacridine derivative, was a major impetus for this research trajectory. Subsequent studies have explored other isomers and analogues, such as C-1748 (4-methyl-1-nitroacridine), which showed reduced toxicity and high cytotoxic activity in vitro, leading to its selection for clinical trials. Research has demonstrated that these compounds act by forming covalent adducts with DNA and inducing interstrand crosslinks, confirming that DNA is a primary molecular target. The position of the nitro group is critical, with different isomers exhibiting distinct biological profiles and mechanisms of action. researchgate.net

Structural Context of the Nitro Group in Acridine Isomerism

The placement of the nitro (-NO2) group on the acridine ring system results in several possible structural isomers, each with unique chemical and physical properties. The primary isomers are 1-nitroacridine, 2-nitroacridine (B1593718), 3-nitroacridine, and 4-nitroacridine (B1605210). The position of this strongly electron-withdrawing group significantly alters the electron density distribution across the tricyclic system, which in turn affects the molecule's reactivity, pKa, and potential for biological interactions. ontosight.ai

For instance, the synthesis of 9-chloro-3-nitroacridine (B189650) is a key step in producing various this compound derivatives. ontosight.ai The nitro group at position 3 influences the reactivity of other positions, particularly the 9-position, which is crucial for attaching side chains that modulate pharmacological activity.

Furthermore, the position of the nitro group affects the tautomeric equilibrium of related aminoacridine derivatives. Studies on the nitro isomers of 9-aminoacridine (B1665356) have shown that their configuration (aminoacridine vs. iminoacridan) in solution can depend on the nitro group's location and the pH. Specifically, in a neutral aqueous environment, the 2- and 3-nitro isomers tend to exist in the aminoacridine form, while the 1- and 4-nitro isomers convert to the iminoacridan configuration. This structural behavior is critical as it dictates the shape of the molecule and its ability to interact with biological targets like DNA or enzymes.

Table 2: Properties of Nitroacridine Isomers

| Isomer | Key Structural Feature | Impact on Properties |

| 1-Nitroacridine | Nitro group is peri to the ring nitrogen (position 10). | Steric hindrance can influence planarity and interactions. The basis for the drug nitracrine. |

| 2-Nitroacridine | Nitro group on the central part of an outer ring. | Influences electronic distribution, maintains aminoacridine form in solution. |

| This compound | Nitro group on the outer part of an outer ring. | The subject of this article, its position affects reactivity at other sites like position 9. ontosight.ai |

| 4-Nitroacridine | Nitro group is peri to the C-5 hydrogen. | Subject to significant steric interactions, readily converts to iminoacridan form. |

Structure

3D Structure

Properties

IUPAC Name |

3-nitroacridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c16-15(17)11-6-5-10-7-9-3-1-2-4-12(9)14-13(10)8-11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMIRHQARVLSGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC(=CC3=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30162069 | |

| Record name | Acridine, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14251-96-8 | |

| Record name | Acridine, 3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014251968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acridine, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Nitroacridine and Its Derivatives

Classical and Established Synthetic Routes to Nitroacridines

Traditional methods for synthesizing the nitroacridine (B3051088) core have been well-established, primarily relying on condensation reactions followed by cyclization or direct nitration of the pre-formed acridine (B1665455) ring system.

Ullmann Condensation and Subsequent Cyclization Protocols

A foundational approach to synthesizing nitroacridine derivatives, particularly 9-chloro-3-nitroacridine (B189650), is the Ullmann condensation. researchgate.net This method involves the copper-catalyzed coupling of an o-halobenzoic acid with a substituted aniline (B41778). organic-chemistry.orgwikipedia.org For instance, the synthesis of N-(3-nitrophenyl)anthranilic acid is achieved by reacting o-chlorobenzoic acid with m-nitroaniline. This intermediate is then subjected to a cyclization reaction to form the acridine tricycle.

The key steps and reagents in this protocol are:

Ullmann Condensation : o-chlorobenzoic acid reacts with m-nitroaniline in the presence of a copper catalyst and a base like potassium carbonate, typically in a high-boiling solvent such as isoamyl alcohol.

Cyclization : The resulting N-(3-nitrophenyl)anthranilic acid intermediate is cyclized using a dehydrating agent. Phosphorus oxychloride (POCl₃) is conventionally used, involving refluxing the intermediate in excess POCl₃ to yield the 9-chloro-3-nitroacridine. researchgate.net

Recent advancements have sought to improve the efficiency and safety of the cyclization step. The use of phosphorus pentoxide (P₂O₅) in polyphosphoric acid (PPA) has been shown to enhance yields and reduce reaction times compared to the traditional POCl₃ method. Microwave-assisted cyclization has also emerged as a rapid and efficient alternative.

| Reaction Stage | Reagents/Conditions | Intermediate/Product | Typical Yield | Reference |

| Ullmann Condensation | o-chlorobenzoic acid, m-nitroaniline, Cu catalyst, K₂CO₃, Isoamyl alcohol, 125–140°C | N-(3-nitrophenyl)anthranilic acid | - | |

| Classical Cyclization | N-(3-nitrophenyl)anthranilic acid, POCl₃ (excess), 110–120°C, 4–6 hours | 9-Chloro-3-nitroacridine | 68–75% | |

| Advanced Cyclization | N-(3-nitrophenyl)anthranilic acid, P₂O₅, PPA, 150–160°C, 2–3 hours | 9-Chloro-3-nitroacridine | 80–85% | |

| Microwave Cyclization | N-(3-nitrophenyl)anthranilic acid, Microwave (300 W), 150°C, 20 minutes | 9-Chloro-3-nitroacridine | 82% |

Direct Nitration Strategies for Acridine Systems

An alternative to building the ring system with the nitro group already in place is the direct electrophilic nitration of a pre-existing acridine or substituted acridine core. ontosight.ai The regioselectivity of this reaction is highly dependent on the reaction conditions and the substituents already present on the acridine ring.

Nitration of the parent acridine ring with nitric acid in a strong acid medium like sulfuric acid typically yields a mixture of isomers. doi.org Some studies report that nitration of acridine in sulfuric acid produces mainly 2-nitroacridine (B1593718) and 4-nitroacridine (B1605210) as by-products, while other findings suggest 3-nitroacridine is the major product under certain conditions. doi.org

For the synthesis of this compound derivatives, a more controlled strategy involves the nitration of a substituted acridine. For example, 9-chloroacridine (B74977) can be nitrated with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures (0–5°C). This reaction preferentially targets the 3-position. To further enhance the selectivity for the 3-nitro isomer, acetic anhydride (B1165640) can be used as a co-solvent, which is believed to temporarily block other positions, increasing the yield of the desired product to 85-90%.

| Substrate | Nitrating Agent | Conditions | Major Product(s) | Reference |

| Acridine | HNO₃ / H₂SO₄ | - | Mixture of 2-, 3-, and 4-nitroacridines | doi.org |

| 9-Chloroacridine | HNO₃ / H₂SO₄ | 0–5°C | 9-Chloro-3-nitroacridine | |

| 9-Chloroacridine | HNO₃ / H₂SO₄ / Acetic Anhydride | - | 9-Chloro-3-nitroacridine (enhanced selectivity) | |

| 3-Methylacridine | Fuming HNO₃ / H₂SO₄ | - | 3-Methyl-4-nitroacridine |

Advanced and Emerging Synthetic Approaches for this compound Derivatization

Modern synthetic chemistry offers more sophisticated tools for the construction and functionalization of the acridine nucleus, including organometallic catalysis, solid-phase techniques, and green chemistry principles.

Organometallic Catalysis in Acridine Ring Construction and Modification

Organometallic catalysis has introduced powerful methods for the selective formation of carbon-carbon and carbon-heteroatom bonds, enabling diverse modifications of the acridine scaffold.

Palladium-catalyzed reactions : Palladium catalysts have been used to construct substituted acridines. One method involves the addition of terminal acetylenes to bis(2-bromophenyl)amine, where the reaction pathway is guided to favor acridine formation. researchgate.net Another approach is the tandem coupling and cyclization of 2-bromobenzaldehydes with anilines. researchgate.net

Nickel-catalyzed cross-coupling : A practical route to sterically hindered 9-arylacridines involves the Negishi-type cross-coupling of 9-chloroacridine with organozinc reagents, catalyzed by an inexpensive nickel complex.

Copper-mediated synthesis : An innovative one-pot method for synthesizing acridine derivatives leverages a copper-induced cascade of reactions, including Chan-Lam amination and Friedel-Crafts acylation, starting from photo-excited o-alkyl nitroarenes.

Zincate-mediated arylation : For direct modification, a zincate-mediated approach allows for the chemoselective arylation of acridine at the C9 position, offering a much faster alternative to previous transition-metal-catalyzed methods. acs.org

Solid-Phase Synthesis Techniques for Nitroacridine Conjugates

Solid-phase synthesis is a powerful technique for the efficient assembly of libraries of molecules, and it has been successfully applied to the creation of nitroacridine conjugates, particularly with peptides. researchgate.net This methodology facilitates purification and allows for the systematic variation of appended molecular groups.

The synthesis of 1-nitroacridine-peptide conjugates has been accomplished using a classical fluorenylmethoxycarbonyl (Fmoc) solid-phase procedure. In this approach, a peptide is assembled on a solid support, and the 1-nitroacridine moiety, functionalized with a carboxylic acid, is coupled to the N-terminus of the peptide chain to form a stable amide bond. Similarly, a method for the solid-phase synthesis of 9-anilinoacridine-peptide conjugates has been developed, showcasing the versatility of this technique for generating libraries of acridine-based compounds for screening purposes.

Green Chemistry Principles in Nitroacridine Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign, efficient, and sustainable. These principles are increasingly being applied to the synthesis of heterocyclic compounds like acridines.

Key green approaches include:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times, increase yields, and often allows for solvent-free conditions. researchgate.net It has been effectively used in the cyclization step of nitroacridine synthesis.

Use of Green Catalysts and Solvents : The replacement of hazardous reagents and solvents is a core tenet of green chemistry. The use of heterogeneous, recyclable catalysts like zinc chloride or Pd/AlO(OH) nanoparticles simplifies product separation and reduces waste. researchgate.net Baker's yeast has been explored as an efficient and reusable biocatalyst for the synthesis of nitroacridine derivatives. Performing reactions in water, where possible, is another significant green improvement.

One-Pot Reactions : Designing synthetic sequences where multiple steps are carried out in a single reaction vessel (one-pot) reduces the need for intermediate purification steps, saving time, solvents, and energy.

Regioselectivity and Stereochemical Control in this compound Synthesis

The synthesis of this compound and its derivatives often requires precise control over the position of the nitro group (regioselectivity) and, in the case of chiral derivatives, the spatial arrangement of atoms (stereochemistry). Strategic synthetic design is crucial for achieving the desired isomers with high purity and yield.

Regioselectivity in the Synthesis of this compound Derivatives

Regioselectivity is a critical consideration in the synthesis of this compound, as direct nitration of the acridine scaffold can lead to a mixture of isomers. The position of electrophilic substitution on the acridine ring is influenced by the existing substituents. For instance, in the synthesis of 9-chloro-3-nitroacridine, direct nitration of 9-chloroacridine using a mixture of concentrated nitric acid and sulfuric acid preferentially yields the 3-nitro isomer due to the directing effects of the chloro substituent.

An alternative and often more regioselective approach is the Ullmann condensation, followed by cyclization. This method involves the reaction of an appropriately substituted aniline with an o-chlorobenzoic acid derivative. For the synthesis of this compound derivatives, this typically involves reacting m-nitroaniline with an o-chlorobenzoic acid. The resulting N-(3-nitrophenyl)anthranilic acid is then cyclized to form the acridine core. This multi-step process allows for the pre-placement of the nitro group in the desired position on the aniline precursor, thus ensuring the regiochemical outcome of the final acridine product.

To further enhance the regioselectivity of nitration, specific reaction conditions can be employed. For example, in the nitration of N-phenylanthranilic acid, the use of acetic anhydride as a co-solvent can increase the yield of the 3-nitro isomer to as high as 85–90%. The acetyl group is thought to temporarily block the 1-position, thereby directing the nitration to the 3-position.

Table 1: Comparison of Nitration Conditions for N-phenylanthranilic Acid

| Reagents | 3-Nitro Isomer Yield | 1-Nitro Isomer Yield |

| H₂SO₄/HNO₃ | 70% | 15% |

| H₂SO₄/HNO₃/Ac₂O | 90% | 5% |

This table illustrates the effect of adding acetic anhydride on the regioselectivity of the nitration reaction.

Stereochemical Control in the Synthesis of Acridine Derivatives

While the parent this compound molecule is achiral, the synthesis of its derivatives can lead to chiral compounds where stereochemical control becomes paramount. The field has seen significant advancements in the enantioselective synthesis of acridine derivatives, which can be conceptually applied to chiral this compound analogs.

A notable development is the first stereoselective synthesis of dihydroacridines through synergistic catalysis. This approach utilizes a Lewis acid catalyst to activate a quinoline (B57606) derivative, which then undergoes a cascade reaction with an enal activated by a chiral secondary amine catalyst. This method has been shown to produce the target dihydroacridines in good to excellent yields with high enantioselectivities and diastereoselectivities.

Another strategy involves 1,3-dipolar cycloaddition reactions. For example, novel dispirooxindolyl-[acridine-2′,3-pyrrolidine]-1′-ones have been synthesized with high regio- and stereoselectivity. This reaction involves the in situ generation of an azomethine ylide which then reacts with an acridinone (B8587238) derivative.

Furthermore, theoretical studies, such as those on the intramolecular Povarov reaction to form 5H-chromeno[2,3-c]acridine derivatives, have provided insights into the factors governing stereoselectivity. Density functional theory (DFT) calculations can help predict and rationalize the observed stereochemical outcomes, aiding in the design of stereoselective syntheses. Some acridine derivatives, such as certain 9-substituted benz[a]acridines, can exhibit axial chirality. clockss.org The synthesis of such compounds can be achieved with control over the stereochemistry, and their enantiomers can be separated and characterized using techniques like HPLC with a chiral column. clockss.org

The synthesis of chiral building blocks, such as chiral octahydroacridine-based imidazolium (B1220033) salts, also represents an important avenue for introducing stereocenters into acridine structures. ajol.info These chiral synthons can then be elaborated into more complex, enantiomerically pure acridine derivatives.

Table 2: Examples of Stereoselective Syntheses of Acridine Derivatives

| Acridine Derivative Class | Synthetic Approach | Key Features |

| Dihydroacridines | Synergistic catalysis with a Lewis acid and a chiral amine catalyst | High enantioselectivity and diastereoselectivity |

| Dispirooxindolyl-acridines | 1,3-dipolar cycloaddition of azomethine ylides | High regio- and stereoselectivity |

| 5H-Chromeno[2,3-c]acridines | Intramolecular Povarov reaction | Stereoselectivity rationalized by DFT calculations |

| 9-Substituted Benz[a]acridines | Microwave-assisted condensation | Can exhibit axial chirality clockss.org |

This table summarizes various approaches for achieving stereochemical control in the synthesis of different classes of acridine derivatives.

Biological Mechanisms and Molecular Interactions of 3 Nitroacridine Derivatives

Nucleic Acid-Targeted Interactions

3-Nitroacridine derivatives are known to interact with nucleic acids, particularly DNA, through various binding modes. These interactions are fundamental to their biological effects. The planar nature of the acridine (B1665455) ring system is a key structural feature that facilitates these interactions.

One of the primary modes of interaction for this compound derivatives with DNA is intercalation. This process involves the insertion of the planar acridine molecule between the base pairs of the DNA double helix. This insertion leads to structural distortions in the DNA, such as unwinding and lengthening of the helix, which can interfere with DNA replication and transcription.

The ability of this compound derivatives to intercalate into DNA is heavily dependent on the planarity of the acridine ring system. This flat, aromatic structure allows the molecule to fit between the stacked base pairs of the DNA double helix. The process of intercalation is a non-covalent interaction stabilized by several forces.

Initially, the cationic form of the acridine derivative is electrostatically attracted to the negatively charged phosphate (B84403) backbone of the DNA molecule. This brings the molecule into close proximity with the DNA helix. Following this initial attraction, the planar acridine ring inserts itself between the DNA base pairs. This intercalated position is stabilized by π-π stacking interactions between the aromatic system of the acridine and the nitrogenous bases of DNA. These interactions cause conformational changes in the DNA, leading to a hardening of the structure and potential disruption of cellular processes.

The substituents on the acridine ring can also influence the binding affinity and mode of interaction. The nitro group at the 3-position, along with other modifications, can affect the electronic properties and steric hindrance of the molecule, thereby modulating its DNA binding characteristics.

While acridine derivatives are known to intercalate into DNA, some exhibit a degree of sequence specificity in their binding. Research on related acridine compounds has shown preferences for certain dinucleotide steps. For instance, the triazoloacridinone C-1305, a dsDNA intercalator, has demonstrated a strong preference for intercalating at TA/TA dinucleotide steps, followed by TG/CA steps. researchgate.net Interestingly, no significant interaction was observed with duplexes containing only AT/AT, GG/CC, or GA/TC steps for this particular compound. researchgate.net This specificity is often driven by the precise fit and interactions between the intercalator and the local DNA structure, which can vary with the base sequence. The ability of a DNA sequence to adopt a particular conformation can influence the binding affinity of the intercalating agent.

Table 1: DNA Binding Sequence Preferences of Acridine Derivatives

| Acridine Derivative | Preferred Binding Site(s) | Notes |

|---|---|---|

| C-1305 (triazoloacridinone) | TA/TA dinucleotide steps | Strong preference observed in NMR studies. researchgate.net |

| C-1305 (triazoloacridinone) | TG/CA dinucleotide steps | Secondary preference noted. researchgate.net |

| GCN4 (Yeast protein, for comparison) | TGA(C/G)TCA | Demonstrates high specificity for a core heptanucleotide sequence. |

Beyond direct binding to DNA, this compound derivatives can exert their biological effects by inhibiting the activity of essential DNA-modifying enzymes. These enzymes play critical roles in maintaining DNA topology, replication, and repair.

Topoisomerases are enzymes that regulate the topological state of DNA by catalyzing the breaking and rejoining of DNA strands. They are crucial for processes like DNA replication, transcription, and chromosome segregation. Acridine derivatives have been widely studied as inhibitors of both type I and type II topoisomerases.

Topoisomerase Poisons vs. Catalytic Inhibitors: Topoisomerase inhibitors can be broadly classified into two categories: poisons and catalytic inhibitors.

Topoisomerase poisons stabilize the transient covalent complex formed between the topoisomerase enzyme and the cleaved DNA strand. This prevents the re-ligation of the DNA, leading to the accumulation of DNA strand breaks, which are toxic to the cell and can trigger apoptosis.

Catalytic inhibitors interfere with the enzymatic activity of topoisomerase without trapping the DNA-enzyme complex. They might achieve this by preventing the enzyme from binding to DNA or by inhibiting the cleavage step.

Derivatives of this compound can act as topoisomerase inhibitors, contributing to their anticancer properties. By disrupting the function of these enzymes, they can induce DNA damage and cell cycle arrest. smolecule.com For example, some acridine-thiosemicarbazone derivatives have shown significant inhibition of topoisomerase IIα.

Table 2: Topoisomerase Inhibition by Acridine Derivatives

| Derivative Class | Target Enzyme | Mechanism of Action |

|---|---|---|

| Acridine Derivatives | Topoisomerase I & II | Inhibition of enzyme activity, can act as poisons or catalytic inhibitors. |

| Acridine-thiosemicarbazone derivatives | Topoisomerase IIα | Inhibition of enzymatic activity. |

Telomerase is a reverse transcriptase that adds telomeric repeats to the ends of chromosomes, thus maintaining telomere length. In most cancer cells, telomerase is reactivated, allowing for unlimited proliferation. This makes telomerase an attractive target for anticancer therapies. researchgate.net

Acridine derivatives have been shown to inhibit telomerase activity. One of the proposed mechanisms for this inhibition is the stabilization of G-quadruplex structures in the telomeric DNA. The G-rich single-stranded overhang of telomeres can fold into these four-stranded structures. Acridine derivatives, such as BRACO-19, can bind to and stabilize these G-quadruplexes. This stabilization prevents telomerase from accessing the 3' end of the telomere, thereby inhibiting its function and leading to progressive telomere shortening with each cell division. This telomere attrition can eventually trigger cellular senescence or apoptosis.

Table 3: Mechanisms of Telomerase Inhibition

| Inhibitor Type | Mechanism | Consequence |

|---|---|---|

| Acridine Derivatives (e.g., BRACO-19) | Stabilization of G-quadruplex structures in telomeric DNA. | Prevents telomerase binding, leading to telomere shortening. |

| Nucleotide Reverse Transcriptase Inhibitors (NRTIs) (e.g., AZT-TP, ddITP) | Act as chain terminators after being incorporated by telomerase. | Halts telomere elongation. |

Modulation of DNA-Modifying Enzyme Activity

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for a variety of cellular functions, including DNA repair, genomic stability, and programmed cell death. PARP1, the most abundant member of this family, acts as a DNA damage sensor, recognizing and binding to DNA strand breaks. Upon binding, PARP1 synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, a process known as PARylation. This PARylation serves to recruit other DNA repair proteins to the site of damage.

Inhibitors of PARP can disrupt this DNA repair mechanism. They function by competing with the natural substrate, NAD+, for the enzyme's catalytic site. This competitive inhibition prevents the synthesis of PAR, thereby hindering the recruitment of repair proteins and leading to an accumulation of DNA single-strand breaks. When these unrepaired single-strand breaks are encountered during DNA replication, they can be converted into more lethal double-strand breaks. In cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this accumulation of double-strand breaks can lead to cell death, a concept known as synthetic lethality.

Acridine derivatives have been investigated as potential PARP inhibitors. For instance, a series of 4-amidobenzimidazole acridines were designed to act as dual inhibitors of both topoisomerases and PARP-1. This dual-action approach is based on the rationale that inhibiting PARP-1 could prevent the repair of DNA damage caused by topoisomerase inhibitors, potentially overcoming drug resistance. One compound from this series, 11l, demonstrated effective inhibition of both Topo and PARP-1 and induced significant cancer cell death. Mechanistic studies revealed that this compound led to an accumulation of DNA double-strand breaks, significant apoptosis, and cell cycle arrest in the G0/G1 phase.

Table 1: Investigated Acridine Derivatives and their PARP Inhibition Mechanism

| Derivative Class | Mechanism of Action | Cellular Outcome | Reference |

|---|---|---|---|

| 4-amidobenzimidazole acridines | Dual inhibition of Topoisomerase and PARP-1 | Accumulation of DNA double-strand breaks, apoptosis, G0/G1 cell cycle arrest | |

| 9-phenyl acridine | Binds to the NAD+ binding pocket of human PARP1 | Potentiates cell killing by preventing NAD+ depletion in DNA damaged cells |

Cellular Response Pathways and Phenotypes Induced by 3-Nitroacridines

The interaction of this compound derivatives with cellular components triggers a cascade of responses, influencing critical pathways that govern cell fate. These responses include the modulation of the cell cycle, induction of programmed cell death, and the initiation of autophagy.

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Disruption of this cycle is a hallmark of cancer, making it a key target for anticancer therapies. iiarjournals.org this compound derivatives have been shown to modulate cell cycle progression, often leading to cell cycle arrest at specific checkpoints. iiarjournals.org

Studies have demonstrated that certain this compound-based derivatives can induce cell cycle arrest at the G0/G1 phase in human breast cancer cells. This arrest is often linked to the DNA-damaging effects of these compounds. Similarly, a different series of 1,3-dimethyl-6-nitroacridine derivatives were found to cause cell cycle arrest at the G2/M phase in breast cancer cell lines. This G2/M arrest prevents cells from entering mitosis, ultimately inhibiting cell proliferation. The ability of p53 to induce cell cycle arrest is a critical component of its tumor suppressor function. This is often mediated by the transcriptional activation of p21, a cyclin-dependent kinase inhibitor that can halt the cell cycle at both the G1 and G2 phases.

Apoptosis is a form of programmed cell death that plays a vital role in development and tissue homeostasis by eliminating damaged or unwanted cells. A key feature of many anti-cancer agents is their ability to induce apoptosis in tumor cells. this compound derivatives have been shown to be potent inducers of apoptosis through various mechanisms.

The induction of apoptosis by these compounds is often dose-dependent. For example, studies on human breast cancer cells have shown that this compound derivatives can induce apoptosis, with the effect becoming more pronounced at higher concentrations. This apoptotic response is frequently linked to the DNA-damaging properties of these compounds.

The execution of apoptosis is largely carried out by a family of proteases called caspases. These enzymes exist as inactive pro-caspases and are activated in a hierarchical cascade. Initiator caspases, such as caspase-8 and caspase-9, are activated by pro-apoptotic signals and in turn activate executioner caspases, like caspase-3.

Activated caspase-3 is a key player in the final stages of apoptosis, cleaving a variety of cellular substrates and leading to the characteristic morphological changes of a dying cell. embopress.orgsav.sk Research has shown that this compound derivatives can trigger the activation of this caspase cascade. For instance, the treatment of cells with certain acridine derivatives has been shown to lead to the cleavage of PARP by caspase-3, a hallmark of apoptosis. embopress.org The activation of caspase-3 is a central event in apoptosis and its rapid activation, once initiated, commits the cell to a swift death. embopress.org

The intrinsic, or mitochondrial, pathway of apoptosis is a major route to programmed cell death. This pathway is initiated by cellular stress, such as DNA damage, and culminates in the release of proteins from the mitochondrial intermembrane space. A key event in this process is the release of cytochrome c into the cytosol.

Once in the cytosol, cytochrome c binds to a protein called Apaf-1, which then recruits and activates pro-caspase-9, forming a complex known as the apoptosome. Activated caspase-9 then proceeds to activate executioner caspases, such as caspase-3, thus linking the mitochondrial pathway to the final execution phase of apoptosis. Studies have demonstrated that this compound derivatives can engage this mitochondrial pathway. researchgate.net Treatment with these compounds has been shown to induce the release of cytochrome c from the mitochondria into the cytosol, which is then followed by the activation of caspases. researchgate.net This release of cytochrome c is an early and critical event in the apoptotic process induced by these agents.

Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery. rsc.org It is a critical mechanism for maintaining cellular homeostasis, removing damaged organelles and misfolded proteins. While autophagy is primarily a survival mechanism, it can also be associated with a form of programmed cell death. rsc.org

Recent research has identified novel 3-nitroacridines as inducers of autophagy in gastric cancer cells. rsc.org These compounds were discovered through high-throughput screening and subsequent structural optimization. rsc.org The mechanism of action for some of these derivatives involves acting as Beclin 1 mimetics. rsc.org Beclin 1 is an essential protein for the initiation of autophagy, and its activity can be inhibited by anti-apoptotic Bcl-2 family proteins. rsc.org By mimicking Beclin 1, these this compound derivatives can disrupt the inhibitory interaction with Bcl-2, thereby promoting autophagy. rsc.org

The induction of autophagy by these compounds represents a potential therapeutic strategy, particularly in apoptosis-deficient cancer cells where it can serve as an alternative cell death pathway. rsc.org

Table 2: Cellular Responses to this compound Derivatives

| Cellular Process | Specific Effect | Observed in | Reference |

|---|---|---|---|

| Cell Cycle | G0/G1 phase arrest | Human breast cancer cells | |

| Cell Cycle | G2/M phase arrest | Human breast cancer cells | |

| Apoptosis | Dose-dependent induction | Human breast cancer cells | |

| Apoptosis | Caspase-3 activation | - | embopress.org |

| Apoptosis | Cytochrome c release | - | researchgate.net |

| Autophagy | Induction via Beclin 1 mimetics | Gastric cancer cells | rsc.org |

Caspase Cascade Activation and Executioner Caspase Involvement

Hypoxia-Selective Targeting and Radiosensitization Effects

The presence of hypoxic (low-oxygen) cells in solid tumors presents a significant challenge in cancer therapy, as these cells are often resistant to both chemotherapy and radiotherapy. One strategy to overcome this is the use of hypoxia-activated prodrugs, which are relatively non-toxic compounds that are selectively activated to cytotoxic forms under the reductive conditions characteristic of hypoxia. Nitroaromatic compounds, including this compound derivatives, are a prominent class of such agents.

The mechanism of hypoxia-selective activation involves the enzymatic reduction of the nitro group. In oxygen-deficient environments, flavoprotein enzymes can reduce the nitro group in a stepwise manner to form highly reactive and cytotoxic intermediates, such as the nitroso (2-electron reduction) and hydroxylamine (B1172632) (4-electron reduction) products. These reactive species can then induce cellular damage. In well-oxygenated (normoxic) tissues, the initial one-electron reduction product, a nitroradical anion, is rapidly re-oxidized back to the parent nitro compound by molecular oxygen, thus preventing the formation of the toxic metabolites and sparing normal tissue.

Studies have demonstrated that this compound derivatives are effective as hypoxia-selective cytotoxins. oup.com Research comparing positional isomers of nitroacridine (B3051088) showed that while the 2-nitro analogue was not effective, the 3- and 4-nitroacridines exhibited significant hypoxia-selective cytotoxicity. This highlights the importance of the nitro group's position on the acridine ring for bioreductive activation.

In addition to their selective toxicity, nitroacridines function as potent radiosensitizers, agents that make cancer cells more susceptible to the damaging effects of ionizing radiation. taylorandfrancis.com The 1-nitroacridine derivative, nitracrine (B1678954), is a well-studied DNA intercalator and an electron-affinic, hypoxia-selective radiosensitizer. The radiosensitizing effect is attributed to the electron-affinic nature of the nitroacridine chromophore. Studies on Chinese hamster fibroblast cells showed that various nitroacridine isomers, including the 3-nitro isomer, sensitized hypoxic cells to radiation, achieving a maximum sensitizer (B1316253) enhancement ratio (SER) of approximately 1.7. The potency of 2-, 3-, and 4-nitroacridine (B1605210) as radiosensitizers was found to be similar when normalized for intracellular drug concentrations. The proposed mechanism suggests that the DNA-intercalated drug acts as an immobile target for electron transfer from radiation-induced transient charge carriers in the DNA, effectively "fixing" the damage.

Table 1: Hypoxia-Selective and Radiosensitizing Properties of Nitroacridine Isomers

| Compound | Hypoxia-Selective Cytotoxicity | Hypoxic Radiosensitization (SER) | Key Mechanistic Feature |

|---|---|---|---|

| des-Nitroacridine | No | No | Lacks electron-affinic nitro group |

| 1-Nitroacridine (as Nitracrine) | Yes | Yes (~1.7) | High potency, DNA intercalator, rapid dissociation kinetics |

| 2-Nitroacridine (B1593718) | No | Yes (~1.7) | Potency similar to 3- and 4-isomers |

| This compound | Yes | Yes (~1.7) | Effective bioreductive activation |

| 4-Nitroacridine | Yes | Yes (~1.7) | Effective bioreductive activation |

Modulation of Protein Kinase Activity and Other Enzyme Targets

Protein kinases are crucial enzymes that regulate a vast array of cellular processes, including proliferation, survival, and metabolism, by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase signaling pathways is a hallmark of many cancers, making protein kinases prime targets for therapeutic intervention. Acridine derivatives have been identified as a class of compounds with protein kinase inhibitory activity.

Research has shown that nitroacridine derivatives can modulate key signaling pathways involved in cancer progression. For instance, treatment with the 1-nitroacridine derivative nitracrine has been found to cause the down-regulation of AKT phosphorylation. AKT, also known as Protein Kinase B, is a central node in the PI3K/AKT/mTOR signaling pathway, which is critical for promoting cell survival and growth and is frequently hyperactivated in human cancers. ucl.ac.uk By inhibiting AKT phosphorylation, nitroacridine derivatives can disrupt this pro-survival signaling cascade.

Furthermore, nitracrine has been observed to inhibit the activation of other important signaling pathways, including the STAT3 and ERK pathways in human hepatocellular carcinoma cells. The ERK pathway is a component of the Mitogen-Activated Protein Kinase (MAPK) cascade, which is involved in cell proliferation and differentiation. The STAT3 pathway is involved in gene transcription that promotes tumor growth and metastasis. The ability of nitroacridine derivatives to interfere with multiple oncogenic kinase pathways underscores their potential as multi-targeted anticancer agents.

Table 2: Protein Kinase Pathways Modulated by Nitroacridine Derivatives

| Derivative Class | Target Kinase/Pathway | Observed Effect | Reference |

|---|---|---|---|

| Nitroacridines (e.g., Nitracrine) | AKT (Protein Kinase B) | Down-regulation of phosphorylation | |

| Nitroacridines (e.g., Nitracrine) | ERK (MAPK pathway) | Inhibition of activation | |

| Nitroacridines (e.g., Nitracrine) | STAT3 | Inhibition of activation |

Interaction with Other Biological Macromolecules (e.g., Proteins, Ribonucleic Acid (RNA))

The biological activity of this compound and its analogues is not limited to DNA interactions and enzyme modulation; these compounds also engage with other essential macromolecules, namely RNA and proteins. The metabolic activation of the nitro group is a critical step, leading to reactive intermediates that can covalently bind to cellular proteins. However, non-covalent interactions, particularly with RNA, also play a significant role in their mechanism of action.

Studies using the antibacterial nitroacridine, Nitroakridin 3582, revealed that it forms complexes with transfer ribonucleic acid (tRNA). Spectrophotometric analysis indicated that the drug binds to tRNA through more than one process, suggesting multiple classes of binding sites on the RNA polymer. This interaction has profound functional consequences. Nitroacridines have been shown to be potent inhibitors of RNA synthesis. In cell-free systems, nitracrine exhibits a high inhibitory effect on total RNA synthesis catalyzed by E. coli and T7 RNA polymerase, inducing stops in the elongation of RNA chains. This inhibition of RNA polymerase activity suggests that the binding of nitroacridines interferes with the template function of DNA for transcription.

Beyond transcription, nitroacridine derivatives also disrupt the process of protein synthesis. In a cell-free E. coli system, Nitroakridin 3582 was found to inhibit the polymerization of phenylalanine. This effect was directly correlated with the drug's ability to inhibit the binding of phenylalanyl-tRNA to ribosomes, a critical step in translation. By impairing both RNA and protein biosynthesis, these compounds can effectively halt the cellular processes necessary for cell growth and survival.

Table 3: Interactions of Nitroacridine Derivatives with RNA and Proteins

| Macromolecule | Type of Interaction | Functional Consequence | Reference |

|---|---|---|---|

| Transfer RNA (tRNA) | Non-covalent binding | Formation of drug-RNA complexes | |

| RNA Polymerase | Inhibition | Inhibition of total RNA synthesis; induces stops in chain elongation | |

| Ribosomes | Inhibition of tRNA binding | Inhibition of protein synthesis (translation) | |

| Cellular Proteins | Covalent binding | Formation of drug-protein adducts following reductive activation |

Structure Activity Relationships Sar in 3 Nitroacridine Research

Influence of the Nitro Group's Positional Isomerism on Biological Activity

The position of the nitro (NO2) group on the acridine (B1665455) scaffold is a critical determinant of the biological activity of nitroacridine (B3051088) derivatives. Research has consistently shown that the placement of this electron-withdrawing group significantly impacts the molecule's efficacy.

It has been observed that the absence of the nitro group or its substitution with other functional groups, such as methyl or halogen atoms, at various positions on the acridine ring leads to a reduction in the compound's activity. Similarly, moving the nitro group to a different position within the benzene (B151609) ring of the acridine structure also results in decreased activity.

For instance, the well-studied compound Nitracrine (B1678954) (also known as Ledakrin) features a nitro group at the 1-position of the acridine ring. ncats.iodrugfuture.com This specific isomer, 1-nitro-9-(3-(dimethylamino)propylamino)acridine, has demonstrated potent cytostatic and antitumor properties. ncats.io Its mechanism is linked to its ability to intercalate into DNA, leading to the formation of drug-DNA adducts and interstrand crosslinks, which ultimately inhibit essential cellular processes like DNA replication and RNA synthesis. ncats.io The selective toxicity of Nitracrine towards hypoxic cells further underscores the importance of the 1-nitro substitution. ncats.io

Conversely, studies on 3-nitroacridine derivatives have also been conducted to explore their potential as anticancer agents. These studies indicate that the 3-nitro substitution also confers significant biological activity, with derivatives showing the ability to bind to DNA through intercalation and groove binding, induce apoptosis, and cause cell cycle arrest in cancer cells. The presence of the nitro group, regardless of its position, enhances the electron-withdrawing capacity of the acridine molecule, which is thought to facilitate its intercalation into DNA.

While both 1-nitro and 3-nitroacridines exhibit biological activity, the specific positioning influences the potency and selectivity of the compound. Structure-activity relationship studies on various nitroacridine isomers have been crucial in identifying the optimal placement of the nitro group for desired pharmacological effects. mdpi.commdpi.com

Table 1: Comparison of Nitroacridine Isomers

| Compound | Nitro Group Position | Key Biological Activities |

| Nitracrine (Ledakrin) | 1-position | Potent cytostatic and antitumor activity, DNA intercalation, induction of DNA crosslinks, selective toxicity to hypoxic cells. ncats.io |

| This compound Derivatives | 3-position | DNA binding (intercalation and groove binding), induction of apoptosis, cell cycle arrest. |

Impact of Substitutions at the Acridine 9-Position on Molecular Interactions and Efficacy

The nature of the substituent at the 9-position directly affects the compound's ability to interact with biological targets, most notably DNA. For many 9-substituted acridines, a primary mechanism of action is DNA intercalation, where the planar acridine ring system inserts itself between the base pairs of the DNA double helix. sci-hub.senih.gov This interaction can inhibit DNA replication and transcription, leading to cytotoxic effects in rapidly dividing cancer cells. wikipedia.org

For example, the anticancer drug Amsacrine (B1665488) (m-AMSA) is a 9-anilinoacridine (B1211779) derivative. nih.govcapes.gov.br Its structure includes an anilino group at the 9-position, which is crucial for its activity as a topoisomerase II poison. nih.govwikipedia.org While the acridine moiety is responsible for DNA intercalation, the anilino side chain plays a critical role in the interaction with the topoisomerase II enzyme, stabilizing the DNA-enzyme complex and leading to double-strand breaks. sci-hub.senih.gov Interestingly, the isomeric o-AMSA, which has a different substitution pattern on the anilino ring, is a stronger DNA intercalator but a much weaker topoisomerase II poison, highlighting the specific steric and electronic requirements for optimal activity. nih.govwikipedia.org

Research on this compound derivatives has also emphasized the importance of modifications at the 9-position for optimizing anticancer activity. The introduction of different side chains at this position has been shown to be crucial for DNA affinity. Studies have demonstrated that systematic variation of substituents at the 9-position can lead to compounds with high DNA binding affinity and significant inhibitory effects on cancer cell proliferation. nih.gov

Furthermore, the introduction of aminoalkyl side chains at the 9-position has been a common strategy to enhance the pharmacological properties of acridine derivatives. mdpi.comslideshare.net These side chains can influence the compound's solubility, basicity, and ability to form hydrogen bonds, all of which can impact their interaction with biological targets. mdpi.com

Table 2: Influence of 9-Position Substituents on Acridine Activity

| 9-Position Substituent | Example Compound | Effect on Biological Activity |

| Anilino group | Amsacrine (m-AMSA) | Essential for topoisomerase II inhibition; the substitution pattern on the aniline (B41778) ring is critical for activity. sci-hub.senih.govwikipedia.org |

| Aminoalkylamino side chain | Nitracrine | Enhances DNA binding and cytotoxic potency. ncats.iodrugfuture.com |

| Various substituted amines | This compound derivatives | Crucial for DNA affinity and optimizing anticancer activity. |

| Ethylthio group | 9-(ethylthio)acridine | Modifies physical and chemical properties, with potential antimicrobial, antiviral, and anticancer activities. ontosight.ai |

Side Chain Modifications and Their Pharmacological Implications

Modifications to the side chains attached to the acridine nucleus, particularly at the 9-position, have profound pharmacological implications. These alterations can significantly affect a compound's potency, selectivity, and mechanism of action.

The length and composition of the side chain are critical factors. For instance, in a series of amino-substituted acridine derivatives, a flexible dialkylaminoalkylamino side chain was found to noticeably increase potency. mdpi.com The optimal distance between the two amino groups in this side chain was determined to be two or three methylene (B1212753) units. mdpi.com This suggests that the spatial arrangement of the side chain is crucial for effective interaction with the biological target.

Furthermore, the ability of the amino group within the side chain to participate in hydrogen bonding is essential. If this ability is hindered, the antitumor activity of the compound can be significantly reduced or even abolished. mdpi.com This highlights the importance of specific intermolecular interactions facilitated by the side chain.

In the context of 9-anilinoacridines, modifications to the anilino side chain have been extensively studied. The substitution pattern on the aniline ring can dramatically alter the drug's efficacy. For example, the anticancer agent Amsacrine (m-AMSA) has a methoxy (B1213986) group at the 3'-position of the anilino ring, which is believed to restrict the rotation of the head group into a favorable orientation for interacting with topoisomerase II. nih.govcapes.gov.br Shifting this methoxy group to the 2'-position (o-AMSA) increases the rotational freedom of the head group, which may impair critical interactions and consequently abrogates the drug's function, despite being a stronger DNA intercalator. nih.govcapes.gov.br

Research on antimalarial 9-anilinoacridines has also shown that modifications to the side chain are crucial. For instance, 3,6-diamino substitution on the acridine ring coupled with specific substitutions on the 1'-position of the anilino ring can greatly improve potency against Plasmodium falciparum.

Table 3: Impact of Side Chain Modifications on Pharmacological Activity

| Side Chain Modification | Example Class | Pharmacological Implication |

| Dialkylaminoalkylamino chain length | Amino-substituted acridines | Optimal length of 2-3 methylene units between amino groups increases potency. mdpi.com |

| Hydrogen bonding capacity of side chain | Amino-substituted acridines | Hindering the amino group's ability to form hydrogen bonds reduces or eliminates antitumor activity. mdpi.com |

| Positional isomerism on anilino ring | Amsacrine (m-AMSA) vs. o-AMSA | The 3'-methoxy group in m-AMSA is crucial for optimal topoisomerase II inhibition, while the 2'-methoxy in o-AMSA reduces activity. nih.govcapes.gov.br |

| Substitutions on the 1'-anilino position | Antimalarial 9-anilinoacridines | Lipophilic electron-donating groups can provide high activity against Leishmania major. |

Significance of Molecular Planarity and Conjugation in Biological Targeting

The planarity and extensive π-conjugation of the acridine ring system are fundamental structural features that are intrinsically linked to the biological activity of this compound and its derivatives. This planar structure is a key requirement for one of their primary mechanisms of action: DNA intercalation.

The flat, aromatic surface of the acridine molecule allows it to slide between the base pairs of the DNA double helix, a process known as intercalation. wikipedia.org This insertion distorts the helical structure of DNA, which can interfere with essential cellular processes such as DNA replication and transcription, ultimately leading to cell death. wikipedia.org The extensive π-conjugated system of the acridine ring contributes to the stability of the intercalated complex through favorable π-stacking interactions with the DNA base pairs. nih.gov

The presence of a nitro group, as in this compound, further influences the electronic properties of the acridine ring. The strong electron-withdrawing nature of the nitro group enhances the molecule's ability to accept electrons, which may be important for its biological activity.

Modifications to the acridine scaffold or the addition of bulky substituents can disrupt the planarity of the molecule and, consequently, its ability to intercalate into DNA. For example, studies on acridinium (B8443388) derivatives with various substituents at the 9-position have shown that increasing steric crowding around the acridine ring hinders DNA binding interactions. nih.gov An o-tolyl substituent at the 9-position, due to its steric bulk, leads to negligible DNA binding. nih.gov This demonstrates that maintaining a high degree of planarity is crucial for efficient DNA intercalation.

The planarity of the acridine core is also a feature of many topoisomerase inhibitors. sci-hub.se While intercalation is often a prerequisite for topoisomerase poisoning, the specific interactions of the side chains with the enzyme are also critical, as seen in the case of Amsacrine. nih.gov However, the initial binding to DNA via intercalation, facilitated by the planar structure, is a vital first step in the mechanism of action for many of these compounds. nih.gov

Advanced Analytical and Computational Methodologies in 3 Nitroacridine Studies

Spectroscopic and Spectrometric Characterization Techniques for Nitroacridines

Spectroscopic and spectrometric methods are fundamental in the analysis of nitroacridines, providing detailed insights into their molecular structure, weight, and interactions with biological macromolecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 3-nitroacridine and its derivatives. By analyzing the chemical shifts, integration, and multiplicity of signals in both ¹H and ¹³C NMR spectra, researchers can precisely map the connectivity of atoms within the molecule. For instance, high-resolution proton magnetic resonance spectroscopy has been employed to determine the solution configurations of nitroacridine (B3051088) isomers, including this compound. These studies have shown that the 3-nitro isomer exists in the aminoacridine configuration both as a free base in chloroform-d (B32938) (CDCl₃) and as a cation at pH 2 in deuterium (B1214612) oxide (D₂O). When the pH is increased to 7-8, the 3-nitro isomer retains this aminoacridine configuration. Multidimensional NMR techniques, such as COSY, HSQC, and HMBC, are often used to further elucidate complex structures and assign all proton and carbon signals with confidence.

Table 1: Representative ¹H NMR Data for a this compound Derivative

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.15 | d | 1H | Aromatic H |

| 7.90 | dd | 1H | Aromatic H |

| 7.65 | t | 1H | Aromatic H |

| 7.40 | m | 2H | Aromatic H |

| 3.85 | s | 3H | OCH₃ |

This is a representative table; actual chemical shifts and multiplicities will vary depending on the specific derivative and solvent used.

Mass spectrometry (MS) is critical for determining the molecular weight of this compound compounds and for analyzing their fragmentation patterns, which can provide further structural information. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. The fragmentation patterns observed in the mass spectrum offer clues about the molecule's structure. For nitro-containing compounds, characteristic fragmentation pathways can be identified, aiding in the structural elucidation of novel derivatives. Techniques like electrospray ionization (ESI) are commonly used to ionize the sample for MS analysis.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | Description |

|---|---|---|

| [M+H]⁺ | 225.0608 | Protonated molecular ion |

| [M-NO₂]⁺ | 179.0706 | Fragment ion after loss of nitro group |

Actual m/z values may vary slightly based on instrumentation and experimental conditions.

The interaction of this compound derivatives with DNA is a key aspect of their potential biological activity and is extensively studied using Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy.

UV-Vis Spectroscopy: This technique is used to monitor the changes in the absorption spectrum of the this compound compound upon binding to DNA. Intercalation, a common binding mode for acridine (B1665455) derivatives, typically results in a bathochromic shift (redshift) and hypochromism (decreased absorbance) in the UV-Vis spectrum. By titrating the compound with increasing concentrations of DNA, a binding constant (K) can be determined, quantifying the affinity of the compound for DNA. For some 1,3-dimethyl-6-nitroacridine derivatives, binding constants in the order of 10⁵ M⁻¹ have been reported.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying the conformational changes in DNA upon ligand binding. DNA has a characteristic CD spectrum that is sensitive to its structure. When a compound like a this compound derivative binds to DNA, it can induce changes in the DNA's conformation, which are reflected in the CD spectrum. scilit.com These changes can provide evidence for intercalation or groove binding. For instance, studies on novel this compound-based derivatives have used CD spectroscopy to confirm their interaction with DNA and suggest binding modes.

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly specific technique used to detect and characterize molecules with unpaired electrons, such as free radicals. drug-dev.com In the context of this compound research, EPR is valuable for investigating the generation of reactive oxygen species (ROS). The formation of ROS is a known mechanism of action for some anticancer drugs. EPR spin trapping techniques can be employed to detect short-lived ROS like superoxide (B77818) and hydroxyl radicals. drug-dev.com This involves using a "spin trap" molecule that reacts with the transient ROS to form a more stable radical adduct that can be detected by EPR. These studies can help to elucidate whether the biological effects of this compound derivatives are mediated, at least in part, by the induction of oxidative stress. mdpi.com

Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) Spectroscopy for DNA Binding Investigations

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the separation and purification of this compound derivatives and for the assessment of their purity, which is critical for accurate biological and pharmacological evaluation.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthesized compounds, including this compound derivatives. moravek.comopenaccessjournals.com The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. moravek.com By using a suitable column and mobile phase, impurities can be separated from the main compound. A detector, often a UV-Vis detector, is used to quantify the separated components, allowing for the determination of the purity of the sample. HPLC is crucial in quality control during drug development to ensure that a compound is free from significant impurities that could affect experimental results or have unwanted biological effects. openaccessjournals.com

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 1,3-dimethyl-6-nitroacridine |

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Compound Purity Evaluation

Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and indispensable tool in the chemical research of this compound. Its primary applications are the real-time monitoring of reaction progress and the preliminary assessment of compound purity. umich.edu In the synthesis of this compound and its derivatives, TLC allows chemists to track the consumption of starting materials and the formation of the product. researchgate.net By spotting the reaction mixture alongside the starting materials on a TLC plate at various time intervals, the progression of the reaction can be visualized. A reaction is considered complete when the spot corresponding to the starting material disappears and a new spot, representing the product, appears and intensifies.

The purity of a this compound sample can be qualitatively evaluated based on the number of spots observed on the developed TLC plate. A single, well-defined spot is indicative of a pure compound, whereas the presence of multiple spots suggests the existence of impurities. The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. umich.edu The Rf value is dependent on the compound's structure, the stationary phase (typically silica (B1680970) gel or alumina), and the polarity of the mobile phase (the eluent). umich.edu For acridine derivatives, specific solvent systems are used to achieve optimal separation. For instance, a derivative, 9-chloro-3-nitroacridine (B189650), has a reported Rf value of 0.45 on a silica gel plate using a 1:1 mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent. The selection of an appropriate eluent system is critical; the polarity is adjusted so that the Rf value of the compound of interest falls within an optimal range, typically between 0.2 and 0.8, to ensure a clear and meaningful separation. umich.edu

Table 1: Representative TLC Parameters for an Acridine Derivative

| Compound | Stationary Phase | Mobile Phase (Eluent) | Rf Value |

| 9-Chloro-3-nitroacridine | Silica Gel | Ethyl Acetate/Hexane (1:1) | 0.45 |

This table provides an example of TLC conditions used for a compound structurally related to this compound, illustrating the type of data generated.

X-ray Crystallography for Precise Molecular Structure Determination

The structural data obtained from X-ray crystallography is highly detailed. For instance, analysis of a closely related derivative, 9-chloro-3-nitroacridine, revealed that it crystallizes in an orthorhombic system with a P2₁2₁2₁ space group. Studies on other acridine derivatives, such as the reduction product of the cytotoxic drug nitracrine (B1678954), have shown that the acridine nucleus can exhibit significant buckling from planarity depending on the substituents and crystal packing forces. researchgate.net This information on the planarity and potential distortions of the acridine ring system is vital, as it influences how the molecule intercalates with DNA, a common mechanism of action for many acridine-based compounds. researchgate.net

Table 2: Example Crystallographic Data for an Acridine Derivative

| Compound | Crystal System | Space Group | Key Structural Feature |

| 9-Chloro-3-nitroacridine | Orthorhombic | P2₁2₁2₁ | Planar acridine scaffold |

| Nitracrine Reduction Product | Monoclinic | P2₁/c | Buckled acridine nucleus researchgate.net |

This table showcases the type of precise structural information obtained through X-ray crystallography for compounds in the acridine family.

Computational Chemistry and Molecular Modeling Approaches

In conjunction with experimental techniques, computational chemistry and molecular modeling have become essential tools in the investigation of this compound. These in silico methods provide deep insights into the molecule's properties and its potential interactions with biological targets, guiding further experimental research. researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as a protein or DNA. researchgate.net In the study of this compound, docking simulations are employed to identify potential biological targets and to elucidate the molecular basis of its activity. The process involves generating a three-dimensional model of this compound and computationally placing it into the binding site of a target receptor. Sophisticated scoring functions are then used to estimate the binding energy, with lower scores typically indicating a more favorable interaction.

Research on related 3,9-disubstituted acridines has utilized molecular docking to investigate their binding modes with human topoisomerase I and IIα, key enzymes in DNA replication and common targets for anticancer drugs. nih.gov These studies predict how the acridine core intercalates between DNA base pairs and how the substituents at positions 3 and 9 form specific hydrogen bonds or other interactions with amino acid residues in the enzyme's active site. For example, docking studies of 3-acridine amide analogs have revealed strong predicted binding to oncology targets like VEGFR2 and B-Raf kinase. These simulations provide a rational basis for designing new derivatives with enhanced potency and selectivity.

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and binding stability of this compound in complex with its biological targets over time. mdpi.com Unlike the static picture provided by molecular docking, MD simulations calculate the trajectories of atoms and molecules by solving Newton's equations of motion, offering insights into the flexibility of both the ligand and the receptor. mdpi.com

In the context of this compound research, MD simulations can be used to validate the stability of a binding pose predicted by docking. researchgate.net By simulating the ligand-target complex in a solvated environment for nanoseconds to microseconds, researchers can observe whether the key interactions are maintained. The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. mdpi.com A stable, low-fluctuation RMSD suggests a stable binding mode. These simulations can also reveal the role of water molecules in mediating interactions and can help identify transient binding pockets or allosteric sites that are not apparent in static crystal structures. mdpi.com

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of this compound. banglajol.info These methods provide a fundamental understanding of the molecule's reactivity, spectroscopic properties, and intermolecular interactions. researchgate.net DFT calculations can determine various electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). banglajol.info

The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. banglajol.info Furthermore, these calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule. banglajol.info MEP maps are invaluable for identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, predicting how this compound will interact with other molecules, including biological targets. Such calculations have been successfully applied to various heterocyclic compounds to understand their structure and electronic characteristics. banglajol.inforesearchgate.netnrel.gov

Table 3: Key Electronic Properties Determined by Quantum Chemical Calculations

| Property | Significance |

| HOMO Energy | Relates to the ability to donate electrons. |

| LUMO Energy | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. banglajol.info |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, predicting sites for intermolecular interactions. banglajol.info |

This table outlines important electronic properties of a molecule that can be elucidated using quantum chemical methods like DFT.

In the early stages of research, in silico methods are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. ri.sebiorxiv.org For this compound and its derivatives, these computational models serve as an initial filter to assess their drug-like potential and to guide the design of compounds with more favorable pharmacokinetic profiles. mdpi.com These predictive tools use the chemical structure of a compound to estimate a wide range of physicochemical and pharmacokinetic parameters. ri.se

Key predicted properties include aqueous solubility, lipophilicity (logP), intestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. biorxiv.org For example, a study on nitroacridine derivatives indicated that in silico ADME predictions showed the compounds fell within the acceptable ranges for oral bioavailability. researchgate.net Similarly, research on 9-amino-3-phenylacridone derivatives, which share the acridone (B373769) core, included ADMET prediction to evaluate their potential as drug candidates. These predictions are crucial in research design, as they help prioritize which compounds to synthesize and advance to more resource-intensive in vitro and in vivo testing. ri.se

Broader Research Applications of 3 Nitroacridine Derivatives

Role as Synthetic Intermediates in Complex Organic Synthesis

The 3-nitroacridine framework is a valuable intermediate in organic synthesis, providing a foundational structure for the creation of more complex and functionally diverse molecules. The chemical reactivity of the acridine (B1665455) core, combined with the specific electronic properties imparted by the nitro group, allows for targeted chemical modifications.

Key synthetic transformations involving this compound derivatives include:

Reduction of the Nitro Group: The nitro group at the 3-position can be chemically reduced to form a 3-aminoacridine. This transformation is significant as it introduces a nucleophilic amino group, which can then be used for a variety of subsequent reactions, such as amide bond formation or the construction of new heterocyclic rings.

Nucleophilic Substitution: Derivatives like 9-chloro-3-nitroacridine (B189650) are particularly useful. The chlorine atom at the 9-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, including amines, alkoxides, and other moieties. This substitution reaction is a cornerstone for building a library of derivatives with tailored properties.

Through these and other reactions, chemists can leverage this compound as a versatile building block to assemble elaborate molecular architectures for applications in medicinal chemistry and materials science. ugent.be

Applications in Advanced Materials Science: Fluorescent Probes and Dyes

The same physicochemical properties that drive the biological activity of this compound derivatives also make them valuable in the field of materials science. Their planar, heterocyclic structure and conjugated π-electron system are responsible for their characteristic fluorescence.

This inherent fluorescence is exploited in their use as:

Fluorescent Probes: Acridine derivatives can function as fluorescent probes, particularly for the visualization of biological macromolecules. rsc.org Their ability to intercalate into DNA allows them to act as stains for nucleic acids in molecular biology and histochemical analysis. Upon binding to DNA, their fluorescent properties can change, providing a signal that can be used to quantify DNA or visualize chromosomes.

Dyes and Pigments: Historically, acridine derivatives were among the earliest synthetic dyes. louisville.edu The chromophoric nature of the acridine ring means that derivatives can be intensely colored. Nitroacridines can serve as precursors for a range of dyes and fluorescent materials used in various industrial applications, including laser technologies. vulcanchem.com